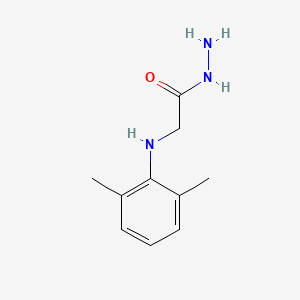

2-(2,6-Dimethylanilino)acetohydrazide

Description

Contextual Significance of Hydrazide and Anilino Moieties in Contemporary Chemistry and Chemical Biology

The hydrazide functional group (-CONHNH2) is a cornerstone in medicinal chemistry and drug design. It is recognized for its ability to act as a versatile scaffold in the synthesis of a plethora of heterocyclic compounds. tandfonline.com The presence of multiple nitrogen and oxygen atoms allows hydrazides to participate in various hydrogen bonding interactions, a key feature for binding to biological targets. tandfonline.com Hydrazide derivatives have been reported to exhibit a wide array of biological activities, including roles as enzyme inhibitors. Specifically, they have been identified as inhibitors of aspartic proteases and monoamine oxidases, highlighting their therapeutic potential. tandfonline.comnih.gov

Similarly, the anilino moiety, a derivative of aniline (B41778), is a prevalent structural motif in a vast number of biologically active compounds. researchgate.netnih.govinternationaljournalcorner.com The nature and position of substituents on the aniline ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.gov Anilino derivatives are integral components of many approved drugs and are continuously explored in the development of new therapeutic agents, including anticancer and antimicrobial compounds. nih.gov The combination of a hydrazide and a substituted anilino group within the same molecule, as seen in 2-(2,6-Dimethylanilino)acetohydrazide, therefore presents a compelling case for investigation.

Historical Perspective of Relevant Analogues and their Contribution to Chemical Science

The study of acetohydrazide derivatives is not a new endeavor. Historically, these compounds have served as important intermediates in the synthesis of various pharmaceuticals and other specialty chemicals. For instance, the reaction of hydrazides with aldehydes and ketones to form hydrazones is a classic and widely used transformation in organic synthesis. These hydrazones, in turn, can be cyclized to form a variety of heterocyclic systems.

A notable analogue that provides insight into the chemistry of this compound is 2-anilino-N'-[(1E)-(2-hydroxyphenyl)methylene] acetohydrazide. Research on this compound has focused on its synthesis and the characterization of its metal complexes, demonstrating the coordinating ability of the acetohydrazide framework. researchgate.net Spectroscopic studies, including FT-IR and 1H NMR, have been crucial in elucidating the structure and bonding within these complex molecules. researchgate.net The thermal stability of such compounds has also been a subject of investigation, providing valuable data for their potential applications in materials science. researchgate.net The knowledge gained from these and other similar analogues provides a solid foundation for predicting the chemical behavior and potential applications of this compound.

Rationale for Focused Academic Inquiry into this compound

The rationale for a focused academic inquiry into this compound stems from the unique combination of its structural features. The 2,6-dimethyl substitution on the anilino ring introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the molecule's conformation and its ability to interact with other molecules, potentially leading to unique reactivity or biological selectivity.

Furthermore, the acetohydrazide portion of the molecule provides a reactive handle for a variety of chemical transformations. It can be readily converted into hydrazones, pyrazoles, and other heterocyclic systems, making it a versatile precursor for combinatorial chemistry and the generation of compound libraries for drug discovery. The potential for this compound to act as a ligand for metal catalysis or as a biologically active agent in its own right provides a strong impetus for further investigation.

Table 1: Key Structural Features and Their Potential Implications

| Structural Feature | Potential Implications in Research |

| 2,6-Dimethylanilino Group | Steric hindrance influencing reactivity and selectivity; modulation of electronic properties. |

| Acetohydrazide Moiety | Versatile synthetic handle for derivatization; potential for hydrogen bonding and metal coordination. |

| N-C-C=O Backbone | Provides a flexible linker between the anilino and hydrazide groups. |

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound would likely encompass several key areas. A primary objective would be the development of an efficient and scalable synthesis for the compound. A plausible synthetic route would involve the N-alkylation of 2,6-dimethylaniline (B139824) with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.

A second major objective would be the thorough characterization of the compound's chemical and physical properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of its melting point and solubility.

Table 2: Plausible Synthetic Pathway for this compound

| Step | Reactants | Reagents | Product |

| 1 | 2,6-Dimethylaniline, Ethyl Chloroacetate (B1199739) | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Ethyl 2-(2,6-dimethylanilino)acetate |

| 2 | Ethyl 2-(2,6-dimethylanilino)acetate | Hydrazine (B178648) Hydrate (B1144303) | This compound |

The broader scope of research would then extend to exploring the synthetic utility of this compound as a building block. This would involve reacting it with a variety of electrophiles to generate a library of novel derivatives. Finally, a significant objective would be to investigate the biological activity of the parent compound and its derivatives. Given the known activities of related hydrazides and anilino compounds, screening for anticancer, antimicrobial, and enzyme inhibitory activities would be a logical starting point. The insights gained from such studies could pave the way for the development of new therapeutic agents or chemical probes.

Structure

3D Structure

Properties

CAS No. |

2370-48-1 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)acetohydrazide |

InChI |

InChI=1S/C10H15N3O/c1-7-4-3-5-8(2)10(7)12-6-9(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14) |

InChI Key |

PXVGQSOVBLTFFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)NN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Directed Derivatization of 2 2,6 Dimethylanilino Acetohydrazide

Established Reaction Pathways for the Core 2-(2,6-Dimethylanilino)acetohydrazide Structure

The synthesis of this compound is typically achieved through a well-established two-step process. This method involves the initial formation of an ester intermediate, which is subsequently converted to the final hydrazide product.

The primary route to the necessary precursor, an alkyl 2-(2,6-dimethylanilino)acetate, involves a nucleophilic substitution reaction. In this process, 2,6-dimethylaniline (B139824) acts as the nucleophile, attacking an alkyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. The reaction is generally conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The general reaction is as follows: 2,6-dimethylaniline + X-CH₂-COOR' (in the presence of a base) → 2,6-(CH₃)₂-C₆H₃-NH-CH₂-COOR' + HX·Base

Common bases employed for this transformation include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. ajgreenchem.comnih.gov The choice of solvent and reaction conditions can influence the reaction rate and yield. For instance, refluxing the reactants in a solvent like tetrahydrofuran (B95107) (THF) is a common practice. nih.gov

| Nucleophile | Electrophile | Base | Solvent | Typical Condition | Product |

|---|---|---|---|---|---|

| 2,6-Dimethylaniline | Ethyl Chloroacetate | Triethylamine | Tetrahydrofuran (THF) | Reflux | Ethyl 2-(2,6-dimethylanilino)acetate |

| 2-Methyl-1H-benzimidazole | Ethyl Bromoacetate | Potassium Carbonate | Not Specified | Not Specified | Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate |

The conversion of the alkyl 2-(2,6-dimethylanilino)acetate intermediate to the final acetohydrazide product is accomplished through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol (B145695). nih.govnih.gov A molar excess of hydrazine hydrate is often used to drive the reaction to completion. nih.gov

The mechanism for this transformation is a nucleophilic acyl substitution.

Nucleophilic Attack: The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The alkoxy group (e.g., ethoxide from an ethyl ester) is expelled as a leaving group.

Proton Transfer: A final proton transfer step results in the formation of the stable this compound and an alcohol byproduct (e.g., ethanol).

The reaction is often carried out under reflux conditions to increase the reaction rate. mdpi.com The final product can then be isolated and purified, frequently through recrystallization. nih.gov

Development and Optimization of Novel Synthetic Approaches for this compound Analogues

While the traditional two-step synthesis is reliable, modern research focuses on developing more sustainable and efficient methodologies, particularly for creating a diverse library of analogues.

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For hydrazide synthesis, this includes several strategies:

Solvent-Free Conditions: Performing reactions without a solvent or using greener solvents minimizes waste. Techniques like manual grinding (mechanosynthesis) can be employed at a laboratory scale, offering an energy-efficient and ecologically favorable process. mdpi.com

Use of Safer Solvents: When solvents are necessary, replacing hazardous options with benign alternatives like water or ethanol is preferred. Water-mediated condensation reactions have proven effective for synthesizing derivatives like Schiff's bases. ijacskros.com

Catalysis: Employing reusable catalysts, such as L-proline, can enhance reaction efficiency and sustainability. L-proline has been shown to be effective in the synthesis of hydrazide derivatives and can be recovered and reused for multiple cycles without significant loss of activity. mdpi.com

Energy Efficiency: Alternative energy sources, such as microwave irradiation, can significantly reduce reaction times compared to conventional heating methods like refluxing, thereby lowering energy consumption. ijacskros.com

For the production of this compound and its analogues on a research scale (grams to tens of grams), several factors are crucial for ensuring efficiency and scalability.

Purification: The ease and effectiveness of product purification are critical. Recrystallization is a common and scalable method for purifying the final hydrazide product, yielding high-purity compounds. nih.gov

Process Safety: When scaling up, the safe handling of reagents like hydrazine hydrate, which is toxic and corrosive, is paramount. Managing potential exotherms during the reaction is also a key consideration.

Strategic Derivatization of the Acetohydrazide Moiety

The terminal hydrazide group (-CONHNH₂) of this compound is a versatile functional handle for further molecular elaboration. This allows for the strategic synthesis of a wide array of derivatives, primarily through reactions at the terminal -NH₂ group.

The most common derivatization is the condensation reaction with carbonyl compounds (aldehydes and ketones) to form Schiff bases, also known as N-ylidenehydrazides or hydrazones. nih.govmdpi.com This reaction is typically acid-catalyzed or can be performed by heating the reactants in a solvent like ethanol. nih.govmdpi.com

Furthermore, the acetohydrazide moiety serves as a key building block for the synthesis of various heterocyclic compounds. The specific heterocyclic system formed depends on the cyclizing agent used.

1,3,4-Oxadiazoles: These can be synthesized by reacting the hydrazide with reagents such as carbon disulfide (CS₂) or by using phosphorus oxychloride (POCl₃) with an aromatic carboxylic acid. mdpi.com

Pyrazolones: Reaction with β-keto esters like ethyl acetoacetate (B1235776) can lead to the formation of pyrazolone (B3327878) derivatives through condensation and subsequent cyclization. mdpi.com

Pyridazine (B1198779) Derivatives: Multicomponent reactions involving the hydrazide, an aldehyde, and an active methylene (B1212753) compound can yield pyridazine structures. mdpi.com

| Reactant | Reagent(s) | Resulting Compound Class |

|---|---|---|

| Aldehyde or Ketone | Acid catalyst (optional), Heat | Schiff Base (Hydrazone) |

| Carbon Disulfide (CS₂) | Base, Heat | 1,3,4-Oxadiazole-2-thione |

| Aromatic Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | 2,5-Disubstituted-1,3,4-Oxadiazole |

| Ethyl Acetoacetate | Heat | Pyrazolone derivative |

Synthesis and Characterization of Hydrazone and Schiff Base Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of hydrazone and Schiff base derivatives. The presence of a terminal primary amine group (-NH2) in the hydrazide moiety allows for straightforward condensation reactions with various aldehydes and ketones. mdpi.comderpharmachemica.com This reaction typically involves heating the acetohydrazide with the chosen carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of glacial acetic acid to facilitate the dehydration process. mdpi.comnih.gov The resulting products, characterized by the azomethine (–N=CH–) functional group, are pivotal intermediates in the construction of more complex molecular architectures. mdpi.comnih.gov

The general synthetic route involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. nih.gov Hydrazones derived from hydrazides are a well-studied class of compounds, recognized for their diverse pharmacological potential. mdpi.comnih.gov

The characterization of these derivatives relies on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the formation of the hydrazone is confirmed by the appearance of a characteristic absorption band for the C=N stretching vibration, typically in the range of 1588–1612 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde or ketone. nih.gov The N-H stretching vibration is also observed around 3290 cm⁻¹. nih.gov In ¹H-NMR spectroscopy, a key diagnostic signal is the singlet for the azomethine proton (N=CH), which appears in the downfield region of the spectrum. nih.gov ¹³C-NMR spectroscopy and mass spectrometry are further used to confirm the molecular structure and mass of the synthesized compounds. nih.gov

Table 1: Examples of Hydrazone/Schiff Base Derivatives from this compound This table presents potential derivatives based on common synthetic reactions.

| Carbonyl Reactant | IUPAC Name of Product | Molecular Formula of Product |

| Benzaldehyde | (E)-N'-benzylidene-2-(2,6-dimethylanilino)acetohydrazide | C₁₇H₁₉N₃O |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(2,6-dimethylanilino)acetohydrazide | C₁₇H₁₈ClN₃O |

| Acetone | 2-(2,6-dimethylanilino)-N'-(propan-2-ylidene)acetohydrazide | C₁₃H₁₉N₃O |

| 4-Methoxybenzaldehyde | (E)-2-(2,6-dimethylanilino)-N'-(4-methoxybenzylidene)acetohydrazide | C₁₈H₂₁N₃O₂ |

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazide and its hydrazone derivatives are valuable building blocks for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. nih.govresearchgate.net These reactions leverage the reactive centers within the this compound backbone to construct five- or six-membered rings, leading to compounds such as oxadiazoles (B1248032), pyrazoles, and triazoles.

1,3,4-Oxadiazole Derivatives: One of the most common applications of acetohydrazide derivatives is in the synthesis of 1,3,4-oxadiazoles. mdpi.com The hydrazones synthesized in the previous step can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov A common method involves treating the N'-benzylidene acetohydrazide derivative with reagents like yellow mercuric oxide and iodine in a solvent such as dimethylformamide (DMF). nih.gov Alternative methods for cyclizing hydrazides to oxadiazoles include heating with phosphorus oxychloride or reacting with carbon disulfide in the presence of a base. ijper.orgnih.gov

Pyrazole (B372694) Derivatives: The acetohydrazide moiety can react with 1,3-dicarbonyl compounds to form pyrazole rings, a class of heterocycles with significant applications in medicinal chemistry. mdpi.comhilarispublisher.com For instance, the condensation of this compound with a β-ketoester like ethyl acetoacetate or a 1,3-diketone such as acetylacetone, typically under reflux in an acidic medium like acetic acid, would lead to the formation of a substituted pyrazolone derivative. researchgate.netdergipark.org.tr This reaction follows the principles of the Knorr pyrazole synthesis. hilarispublisher.com

1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazole rings can also be achieved from the acetohydrazide precursor. A widely used method involves the conversion of the hydrazide into a thiosemicarbazide (B42300) intermediate. raco.cat This intermediate can then undergo base-catalyzed intramolecular cyclization to form a mercapto-substituted 1,2,4-triazole. chemistryjournal.net Another pathway involves the reaction of the hydrazide with reagents like carbon disulfide and potassium hydroxide, which, upon subsequent reaction with hydrazine, can lead to the formation of the triazole ring. chemistryjournal.net

Table 2: Potential Fused Heterocyclic Systems from this compound This table outlines synthetic pathways to various heterocyclic cores.

| Target Heterocycle | Key Reagent(s) | Precursor | General Reaction Type |

| 1,3,4-Oxadiazole | Iodine, Mercuric Oxide | Hydrazone Derivative | Oxidative Cyclization nih.gov |

| Pyrazole | Acetylacetone or Ethyl Acetoacetate | Acetohydrazide | Cyclocondensation hilarispublisher.comresearchgate.net |

| 1,2,4-Triazole | Carbon Disulfide, KOH, Hydrazine Hydrate | Acetohydrazide | Multi-step Cyclization chemistryjournal.net |

Palladium-Catalyzed Cross-Coupling Applications with Related Anilino Compounds

While specific palladium-catalyzed cross-coupling applications involving the entire this compound molecule are not extensively documented, the 2,6-dimethylanilino structural motif is highly relevant in this field of catalysis. Palladium-catalyzed reactions are fundamental for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular structures. acs.orgmdpi.com

Anilines and their derivatives are common substrates in C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. acs.org In this context, the nitrogen atom of a related anilino compound can act as a nucleophile, coupling with an aryl halide or triflate to form a new C-N bond. This strategy is a powerful tool for constructing triarylamines or for intramolecular cyclizations to generate nitrogen-containing fused heterocycles. acs.org

Furthermore, the aniline (B41778) scaffold can be part of more intricate transformations. Palladium-catalyzed cascade reactions, which combine multiple steps in a single pot, have been developed for aniline derivatives. For example, o-alkynylanilines can undergo aminocyclization followed by a Heck-type coupling, demonstrating how the aniline moiety can direct the formation of complex, functionalized indole (B1671886) systems. nih.gov The steric hindrance provided by the two methyl groups in the 2,6-dimethylanilino structure can influence the reactivity and selectivity of such coupling reactions, often requiring specifically designed ligands to achieve high efficiency.

Table 3: Relevance of the Anilino Moiety in Palladium-Catalyzed Cross-Coupling

| Reaction Name | Role of Anilino Compound | Bond Formed | Significance |

| Buchwald-Hartwig Amination | Nucleophile | C(aryl)-N | Synthesis of complex amines and N-heterocycles. acs.org |

| Suzuki-Miyaura Coupling | Substrate (as an aryl halide) | C(aryl)-C(aryl) | Formation of biaryl structures. |

| Mizoroki-Heck Reaction | Substrate (as an aryl halide) | C(aryl)-C(alkenyl) | Arylation of olefins. mdpi.com |

| Aminocyclization-Coupling Cascade | Substrate | C-N and C-C | Rapid construction of complex fused heterocycles. nih.gov |

Rigorous Structural Elucidation and Conformational Analysis of 2 2,6 Dimethylanilino Acetohydrazide and Its Derivatives

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction has been instrumental in providing a definitive understanding of the molecular architecture and intermolecular interactions of 2-(2,6-dimethylanilino)acetohydrazide derivatives in the solid state.

Determination of Solid-State Molecular Conformation and Torsion Angles

X-ray crystallographic analyses have revealed the precise molecular conformations of several derivatives. For instance, in a derivative of this compound, the molecule adopts a cup-shaped conformation, which is significantly influenced by intramolecular hydrogen bonding. nih.gov The dihedral angle between the mean plane of the indole (B1671886) ring system and the acetamide (B32628) unit is 82.83 (5)°, while the angle between the acetamide unit and the dimethylphenyl ring is 72.24 (4)°. nih.gov In the case of 2-(3,4-Dimethylanilino)acetohydrazide, the 3,4-dimethylphenyl group was found to be disordered over two sites. nih.govresearchgate.net The dihedral angle between the benzene (B151609) rings of these two disordered components is a slight 2.6 (6)°. nih.govresearchgate.net

Conformational polymorphism has been observed in a related compound, 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, where two distinct crystalline forms exist. researchgate.netnih.gov In one form, the two N-H groups of the cation are in a trans conformation, while in the other, they adopt a cis arrangement. researchgate.netnih.gov This difference in conformation directly impacts the subsequent crystal packing and hydrogen bonding networks.

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the structure and stability of these compounds. Intramolecular N—H⋯O hydrogen bonds are a recurring feature, often leading to the formation of stable ring motifs. For example, an S(5) ring motif is formed in 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide due to such an intramolecular interaction. nih.gov Similarly, the cup-shaped conformation of another derivative is largely dictated by an intramolecular N2—H2A⋯O3 hydrogen bond. nih.gov

Intermolecular hydrogen bonds are equally important, dictating how the molecules assemble in the crystal lattice. In 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide, molecules form inversion dimers through pairs of N—H⋯O interactions, resulting in an R2(8) ring motif. nih.gov For 2-(3,4-Dimethylanilino)acetohydrazide, a combination of intramolecular N—H⋯N and intermolecular N—H⋯O and C—H⋯N hydrogen bonds leads to the formation of an infinite two-dimensional polymeric network. nih.govresearchgate.net The different polymorphic forms of 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride exhibit distinct hydrogen-bonding arrangements, forming extended chains through various N—H⋯Cl, O—H⋯Cl, and N—H⋯O interactions, creating R4(18), R2(18), and R4(12) ring motifs. researchgate.netnih.gov

Analysis of Supramolecular Assembly and Crystal Packing Features

The interplay of hydrogen bonds and other non-covalent interactions governs the formation of complex supramolecular architectures. The crystal packing of 2-(2-Methylanilino)-N′-(propan-2-ylidene)acetohydrazide is characterized by the formation of inversion dimers. nih.gov A more extended assembly is seen in 2-(3,4-Dimethylanilino)acetohydrazide, which forms a two-dimensional polymeric network. nih.govresearchgate.net In the case of the polymorphic 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, both forms create extended chains, but the specific hydrogen-bonded rings that constitute these chains differ due to the conformational differences of the molecules. researchgate.netnih.gov

Investigation of Polymorphism and Crystallographic Disorder

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been identified in derivatives of this compound. A notable example is 2-(4-hydroxy-2,6-dimethylanilino)-5,6-dihydro-4H-1,3-thiazin-3-ium chloride, which exists as two conformational polymorphs with cis and trans arrangements of the N-H groups. researchgate.netnih.gov This phenomenon highlights how subtle changes in molecular conformation can lead to significantly different crystal packing and hydrogen bonding.

Crystallographic disorder has also been observed. In the crystal structure of 2-(3,4-Dimethylanilino)acetohydrazide, the 3,4-dimethylphenyl unit is disordered over two positions with an occupancy ratio of 0.677 (5) to 0.323 (5). nih.govresearchgate.net This indicates that in the solid state, the molecule can adopt slightly different orientations within the crystal lattice.

Advanced Spectroscopic Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for elucidating the structure and dynamics of these molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics

High-resolution ¹H and ¹³C NMR spectroscopy, often complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals in the molecular structure. researchgate.net These assignments are crucial for confirming the connectivity of atoms and for providing information about the electronic environment of the different nuclei.

Dynamic NMR spectroscopy can be employed to study conformational changes that occur in solution. researchgate.net By analyzing the NMR spectra at different temperatures, it is possible to obtain information about the rates of interchange between different conformers and the energy barriers associated with these processes. researchgate.net For example, variable-temperature NMR studies can reveal the rotational freedom around specific bonds within the molecule. researchgate.net

The following table provides a representative, though not exhaustive, list of expected ¹H NMR chemical shifts for the core structure of this compound, based on data from related structures. Actual values will vary depending on the solvent and specific derivatization.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 7.2 | Multiplet |

| NH (Anilino) | 4.5 - 5.5 | Broad Singlet |

| CH₂ (Methylene) | 3.5 - 4.2 | Singlet |

| NH (Hydrazide) | 8.0 - 9.5 | Broad Singlet |

| NH₂ (Hydrazide) | 4.0 - 5.0 | Broad Singlet |

| CH₃ (Methyl) | 2.1 - 2.4 | Singlet |

The following table presents a general overview of expected ¹³C NMR chemical shifts for the carbon skeleton of this compound.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Amide) | 165 - 175 |

| Aromatic C (quaternary, substituted) | 140 - 150 |

| Aromatic C (quaternary, methyl-substituted) | 125 - 135 |

| Aromatic CH | 110 - 130 |

| CH₂ (Methylene) | 45 - 55 |

| CH₃ (Methyl) | 15 - 25 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the FTIR spectrum reveals distinct absorption bands corresponding to the specific vibrational modes of its constituent functional groups.

The hydrazide moiety (-CONHNH2) is characterized by several key vibrations. The N-H stretching vibrations of the primary amine (-NH2) and secondary amide (-NH-) groups typically appear as prominent bands in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) of the amide, often referred to as the Amide I band, gives rise to a strong absorption peak, generally observed between 1630 and 1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is typically found around 1550-1650 cm⁻¹.

The 2,6-dimethylaniline (B139824) portion of the molecule also contributes characteristic signals. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration of the anilino group can be observed in the 1250-1350 cm⁻¹ region. Furthermore, the methyl groups (-CH3) attached to the aromatic ring will show characteristic C-H stretching and bending vibrations.

These vibrational frequencies are sensitive to the molecular environment, and any interactions, such as hydrogen bonding, can cause shifts in the peak positions and changes in band shapes. A detailed analysis of these bands provides conclusive evidence for the compound's structural integrity and insights into intermolecular and intramolecular interactions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Amide (N-H) | Stretching | 3200 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Carbonyl (C=O) | Stretching (Amide I) | 1630 - 1680 |

| Amine (N-H) | Bending (Amide II) | 1550 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Anilino C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. ionicviper.org For this compound, the primary chromophore is the 2,6-dimethylphenyl group attached to the nitrogen atom. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. youtube.com

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions: π → π* and n → π*. slideshare.net

π → π Transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They typically result in strong absorption bands. The substitution of the benzene ring with two methyl groups and the anilino-acetohydrazide side chain can influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum (λmax) compared to unsubstituted benzene.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (n), located on the nitrogen and oxygen atoms of the hydrazide and anilino groups, to antibonding π* orbitals of the aromatic ring. slideshare.net These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

| Transition Type | Orbitals Involved | Associated Molecular Part | Expected Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | Aromatic Ring (C=C) | High |

| n → π | n (non-bonding) → π (antibonding) | N/O atoms, Aromatic Ring | Low |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (molecular formula: C₁₀H₁₅N₃O), HRMS can provide an exact mass measurement, which serves as a definitive confirmation of its chemical formula. The theoretical monoisotopic mass of this compound is 193.1215 g/mol . An experimental HRMS measurement matching this value to within a few parts per million (ppm) validates the compound's identity.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the connectivity of atoms within the molecule.

Potential fragmentation pathways for this compound could include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent CH₂ group.

Cleavage of the N-N bond in the hydrazide moiety.

Loss of the entire acetohydrazide side chain , resulting in a fragment corresponding to the 2,6-dimethylaniline ion.

Loss of small neutral molecules like H₂O, NH₃, or CO.

Mapping these fragmentation patterns provides a detailed structural fingerprint of the molecule.

| Ion | Formula | Description | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | Protonated Molecular Ion | 194.1288 |

| [C₈H₁₁N]⁺ | C₈H₁₁N⁺ | Fragment from loss of CONHNH₂ | 121.0886 |

| [C₂H₅N₂O]⁺ | C₂H₅N₂O⁺ | Fragment from cleavage of N-CH₂ bond | 73.0402 |

| [C₉H₁₂N₂]⁺ | C₉H₁₂N₂⁺ | Fragment from loss of NH₂OH | 148.1000 |

Powder X-ray Diffraction (PXRD) for Bulk Material Crystallinity and Phase Purity

Powder X-ray Diffraction (PXRD) is an essential analytical technique for characterizing the solid-state properties of a bulk material. nih.gov It is used to determine whether a sample is crystalline or amorphous and to assess its phase purity. A crystalline solid, possessing a regular, repeating arrangement of molecules, will diffract X-rays at specific angles (2θ) to produce a characteristic pattern of sharp, well-defined peaks. nih.gov In contrast, an amorphous solid lacks long-range order and will produce a broad, diffuse halo.

For this compound, PXRD analysis is crucial for quality control of the synthesized material. The resulting diffractogram serves as a unique fingerprint for its specific crystalline form, or polymorph. The presence of sharp peaks would confirm the crystalline nature of the bulk sample. Furthermore, the pattern can be used to verify phase purity by comparing it against a reference pattern or by screening for the presence of peaks corresponding to starting materials, byproducts, or undesired polymorphic forms. researchgate.net

While specific PXRD data for this compound is not available, the crystal structure of the closely related compound, 2-(3,4-Dimethylanilino)acetohydrazide, has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net This analysis reveals detailed information about the unit cell dimensions, space group, and molecular packing in the solid state. nih.govresearchgate.net Such data is fundamental for understanding the material's properties and serves as the basis for generating a theoretical powder pattern to which experimental PXRD data can be compared.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅N₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1956 (6) |

| b (Å) | 6.0869 (7) |

| c (Å) | 16.3477 (19) |

| α (°) | 80.657 (6) |

| β (°) | 86.733 (5) |

| γ (°) | 84.040 (6) |

| Volume (ų) | 506.96 (10) |

In Depth Computational Chemistry and Theoretical Investigations of 2 2,6 Dimethylanilino Acetohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. For 2-(2,6-Dimethylanilino)acetohydrazide, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. nih.govnih.gov

Optimized Molecular Geometries and Conformational Energy Landscapes

The molecular geometry of this compound is dictated by the interplay of its constituent functional groups: the 2,6-dimethylaniline (B139824) ring and the acetohydrazide side chain. A key structural feature arises from the two methyl groups at the ortho-positions (2 and 6) of the aniline (B41778) ring. These bulky groups create significant steric hindrance, forcing the N,N-dimethylamino group to rotate out of the plane of the benzene (B151609) ring. This phenomenon, known as steric inhibition of resonance, prevents the nitrogen lone pair from effectively delocalizing into the aromatic π-system. quora.comquora.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,6-dimethylaniline moiety. Due to steric inhibition of resonance, the nitrogen lone pair is more localized and available for donation, increasing the energy of the HOMO compared to a planar aniline derivative. quora.comquora.com The LUMO is anticipated to be distributed over the more electron-deficient acetohydrazide portion, particularly around the π* orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govopenaccesspub.org Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's electronic properties.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; localized on the dimethylaniline ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; localized on the acetohydrazide moiety. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Reflects chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. irjweb.com |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. openaccesspub.org |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of the molecule. irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. chemrxiv.org The map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potential. wolfram.com

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the hydrazide group. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential would be located around the acidic hydrogen atoms of the N-H groups in both the aniline and hydrazide moieties. nih.gov

Neutral Regions (Green): These regions, typically found over the carbon backbone and the aromatic ring, have a near-zero potential.

The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with a biological receptor. scispace.com

Predicted Vibrational Spectra and Correlation with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT, providing a detailed assignment of vibrational modes. sphinxsai.com While experimental spectra for the specific title compound are not available for comparison, a predicted spectrum can be constructed based on analyses of its constituent parts, acetohydrazide and N,N-dimethylaniline. nih.govsphinxsai.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, leading to better agreement with experimental data. nih.gov

Key predicted vibrational modes for this compound would include:

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm-1) | Comment |

|---|---|---|---|

| N-H Stretching | Anilino (N-H), Hydrazide (-NH-NH2) | 3200 - 3400 | Typically appear as sharp or broad bands, sensitive to hydrogen bonding. |

| C-H Stretching (Aromatic) | Aniline Ring | 3000 - 3100 | Characteristic of C-H bonds on the benzene ring. sphinxsai.com |

| C-H Stretching (Aliphatic) | Methyl (-CH3), Methylene (B1212753) (-CH2-) | 2850 - 3000 | Symmetric and asymmetric stretching modes. |

| C=O Stretching (Amide I) | Acetohydrazide (-C(=O)NH-) | 1650 - 1690 | A strong, characteristic absorption band in the IR spectrum. nih.gov |

| C-C Stretching (Aromatic) | Aniline Ring | 1400 - 1650 | Multiple bands associated with the vibrations of the benzene ring. sphinxsai.com |

| N-H Bending | Hydrazide (-NH2) | 1550 - 1650 | Often coupled with C-N stretching (Amide II band). |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational dynamics, flexibility, and interactions with its environment, such as a solvent or a biological macromolecule. peerj.com

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the different spatial arrangements the molecule can adopt in solution, including the rotation around key single bonds.

Solvent Effects: Analyzing how solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, which influences its solubility and stability.

Binding Dynamics: Simulating the interaction of the molecule with a protein target to understand its binding mechanism, estimate binding free energy, and identify key interacting residues. nih.gov This is crucial for drug design and understanding biological activity. nih.gov

MD simulations can thus bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in a physiological environment. unipa.it

Intermolecular Interaction Analysis

The hydrazide functional group is a potent director of intermolecular interactions, capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). rsc.org Crystal structure analyses of related acetohydrazide compounds consistently reveal extensive networks of hydrogen bonds. nih.govresearchgate.net

In a condensed phase, this compound is expected to form strong intermolecular N-H···O hydrogen bonds, where the N-H of one molecule interacts with the carbonyl oxygen of a neighboring molecule. These interactions are often strong enough to organize the molecules into one-dimensional chains or two-dimensional sheets. semanticscholar.org

In addition to these primary interactions, other weaker interactions can play a significant role in stabilizing the crystal packing:

N-H···N interactions: Possible between the hydrazide groups.

C-H···O interactions: Involving the methyl or aromatic C-H groups and the carbonyl oxygen. nih.gov

π-π stacking: Potential interactions between the aromatic rings of adjacent molecules.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density topology and provide a quantitative description of these weak intramolecular and intermolecular interactions. researchgate.net

Hirshfeld Surface Analysis for Quantifying Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact.

For a molecule like this compound, this analysis can deconvolute the complex network of non-covalent interactions that stabilize its crystal structure. The analysis generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts. These plots quantify the relative contribution of different types of atomic contacts to the total Hirshfeld surface area.

Based on analyses of structurally related compounds, such as 2-azido-N-(2,6-dimethylphenyl)acetamide and other arylacetamides, a significant portion of the interactions for this compound would be expected to involve hydrogen atoms. nih.govnih.gov The key interactions would likely include:

H···H contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the periphery of the molecule. nih.gov

O···H/H···O contacts: These represent conventional and weak hydrogen bonds involving the carbonyl oxygen, the hydrazide N-H groups, and the anilino N-H group. These are often indicated by distinct "spikes" on the fingerprint plot and red regions on the dnorm surface. nih.gov

The quantitative contributions of these interactions provide a detailed picture of the molecular packing environment.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Arylacetamide Structure

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~55% | Represents the most significant contribution, arising from van der Waals forces between peripheral hydrogen atoms. nih.gov |

| O···H/H···O | ~24% | Corresponds to hydrogen bonding interactions, crucial for forming dimers or chains in the crystal lattice. nih.gov |

| C···H/H···C | ~18% | Indicates weaker C-H···π and other van der Waals contacts that contribute to the stability of the 3D network. nih.govnih.gov |

| Other (N···H, C···C, etc.) | ~3% | Minor contributions from other van der Waals and weak electrostatic interactions. nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. wikipedia.orgnumberanalytics.com Developed by Richard Bader, QTAIM partitions a molecule into atomic basins and analyzes the topological properties of the electron density at critical points, particularly bond critical points (BCPs). numberanalytics.comamercrystalassn.org A BCP is a point of minimum electron density between two bonded atoms, and its properties reveal the nature of the interaction.

A theoretical QTAIM analysis of this compound would involve calculating the optimized molecular geometry and its corresponding electron density using methods like Density Functional Theory (DFT). The key parameters at the BCPs are:

Electron Density (ρ(r)): Its magnitude correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, characteristic of covalent (shared) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals forces.

Total Energy Density (H(r)): The sign of H(r) can also help distinguish between interaction types.

For this compound, QTAIM would be used to characterize its covalent framework (e.g., C-C, C-N, C=O bonds) and the intramolecular hydrogen bond that may form between the anilino N-H and the carbonyl oxygen. It would precisely define the strength and nature of these interactions based on the calculated electronic properties.

Table 2: Interpreted QTAIM Parameters at Bond Critical Points (BCPs)

| Parameter | Interpretation for Covalent Bonds (e.g., C-C, C=O) | Interpretation for Non-Covalent Bonds (e.g., Hydrogen Bonds) |

|---|---|---|

| Electron Density (ρ(r)) | High value | Low value |

| Laplacian (∇²ρ(r)) | Negative (∇²ρ(r) < 0) | Positive (∇²ρ(r) > 0) |

| Total Energy Density (H(r)) | Negative and large in magnitude | Slightly negative, zero, or slightly positive |

Ligand-Target Docking Studies for Mechanistic Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. chemrevlett.com These studies are fundamental in drug discovery for predicting the binding mode and affinity of a compound and for elucidating its potential mechanism of action at a molecular level.

For this compound, docking studies would be performed to screen its binding potential against various biological targets, such as enzymes or receptors implicated in disease pathways. The process involves preparing the 3D structures of both the ligand and the target protein and using a scoring function to rank the possible binding poses based on their predicted binding energy.

Elucidation of Binding Modes and Key Intermolecular Interactions with Biological Receptors

Docking simulations can reveal the specific binding mode of this compound within the active site of a target protein. This involves identifying the key amino acid residues that interact with the ligand and characterizing the nature of these interactions. Given the structure of this compound, several types of interactions are plausible:

Hydrogen Bonding: The hydrazide and amide moieties contain multiple hydrogen bond donors (-NH) and acceptors (C=O), which can form strong, directional interactions with polar residues like serine, threonine, aspartate, and glutamate (B1630785) in the receptor's binding pocket.

Hydrophobic Interactions: The 2,6-dimethylphenyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Potential Intermolecular Interactions for this compound in a Receptor Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Amide/Hydrazide (-CONHNH2) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Anilino N-H | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Dimethylphenyl Ring | Hydrophobic Interaction, π-π Stacking | Leu, Val, Ile, Phe, Tyr, Trp |

Prediction of Inhibitory Profiles against Specific Enzyme Systems

By calculating the binding affinity (often expressed as a docking score or estimated inhibition constant, Ki), molecular docking can predict the inhibitory profile of this compound against a panel of enzymes. Hydrazide and sulfonamide derivatives have been investigated as inhibitors of various enzymes, notably carbonic anhydrases (CAs). nih.gov CAs are metalloenzymes containing a zinc ion that is crucial for their catalytic activity. nih.gov Inhibitors often work by coordinating with this zinc ion.

Docking studies of this compound against different CA isoforms (e.g., hCA I, II, IX, XII) could predict its potential as a selective or non-selective inhibitor. nih.govmdpi.com A strong predicted binding affinity to a particular isoform would suggest a higher inhibitory potency. Such in silico predictions are valuable for prioritizing compounds for experimental testing and for understanding observed selectivity profiles.

Table 4: Hypothetical Inhibitory Profile of a Hydrazide-based Compound against Human Carbonic Anhydrase (hCA) Isoforms

| Enzyme Isoform | Predicted Ki (nM) | Selectivity Profile |

|---|---|---|

| hCA I (cytosolic) | >1000 | Low inhibition of cytosolic isoforms |

| hCA II (cytosolic) | 250 | |

| hCA IX (transmembrane, tumor-associated) | 50 | Selective inhibition of tumor-associated isoforms |

| hCA XII (transmembrane, tumor-associated) | 35 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemmethod.comnih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. mdpi.com A QSAR model is a regression or classification model that can predict the activity of new, untested compounds and provide insights into the structural features that are important for activity.

For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents. The process involves three main steps:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potential). nih.gov

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), is used to build an equation that correlates a selection of descriptors with the observed biological activity (e.g., IC50 or pIC50). chemmethod.comnih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.com

A validated QSAR model can guide the design of new derivatives of this compound with improved potency. The model equation highlights which properties are positively or negatively correlated with activity, providing clear design principles. For instance, a model might indicate that increasing hydrophobicity in a certain region of the molecule enhances activity, while adding bulky groups elsewhere is detrimental.

Table 5: Example of a QSAR Model Equation and Descriptor Interpretation

| Hypothetical MLR-QSAR Equation: pIC50 = 0.5 * (SlogP) - 0.2 * (TPSA) + 1.5 * (nRotB) + 2.1 | |

|---|---|

| Descriptor | Interpretation and Design Implication |

| SlogP (Log of Partition Coefficient) | Positive coefficient suggests that higher lipophilicity is favorable for activity. Design should focus on adding lipophilic groups. |

| TPSA (Topological Polar Surface Area) | Negative coefficient indicates that increasing polar surface area is detrimental. Design should avoid adding excessive polar groups. |

| nRotB (Number of Rotatable Bonds) | Positive coefficient suggests that conformational flexibility is beneficial for binding to the target. |

Coordination Chemistry of 2 2,6 Dimethylanilino Acetohydrazide As a Ligand

Synthesis and Isolation of Metal Complexes with 2-(2,6-Dimethylanilino)acetohydrazide

The synthesis of metal complexes with acetohydrazide-based ligands typically involves direct reaction between the ligand and a metal salt in a suitable solvent. koreascience.kr A common method includes dissolving this compound and a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt, in a solvent like ethanol (B145695) or methanol. semanticscholar.orgnih.gov The mixture is then heated under reflux for several hours. semanticscholar.org Upon cooling, the solid metal complex often precipitates and can be isolated by filtration, followed by washing with the solvent to remove unreacted starting materials, and then dried. semanticscholar.org The resulting complexes are often stable solids with characteristic colors.

Chelation Behavior and Ligand Field Effects

This compound is anticipated to function as a bidentate ligand. Hydrazides and their derivatives commonly coordinate to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal -NH2 group of the hydrazide moiety. daneshyari.com This chelation forms a stable five-membered ring with the central metal ion. at.ua

Like other hydrazones, this compound can exhibit keto-enol tautomerism. koreascience.kr Coordination can occur in two modes:

Keto form: The ligand coordinates as a neutral molecule via the carbonyl oxygen and the amino nitrogen.

Enol form: After deprotonation under basic conditions, the ligand coordinates as an anion through the enolate oxygen and the azomethine nitrogen. koreascience.kr

The presence of two methyl groups on the anilino ring at positions 2 and 6 introduces significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring specific conformations or limiting the number of ligands that can coordinate to a metal center.

The interaction between the donor atoms (oxygen and nitrogen) of the ligand and the d-orbitals of a transition metal ion leads to ligand field effects. These effects are crucial in determining the electronic structure, and consequently, the spectral and magnetic properties of the complexes. nih.gov Even small and rapid movements of the coordinating atoms can cause substantial changes in the ligand field. nih.gov

Exploration of Diverse Metal Ion Coordination (e.g., Transition Metals, Main Group Metals)

Hydrazide-based ligands are versatile and known to form stable complexes with a wide array of metal ions.

Transition Metals: Research on similar ligands has demonstrated successful complexation with a variety of first- and second-row transition metals. Commonly studied examples include complexes of manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), iron(III), and ruthenium(III). koreascience.krdaneshyari.comekb.egtubitak.gov.tr The specific geometry and properties of these complexes depend on the nature of the metal ion and the reaction conditions.

Main Group Metals: While less common in the literature for this class of ligands, coordination with main group metals is also feasible. For instance, related hydrazone ligands have been shown to form complexes with metals such as tin(IV). researchgate.net

Structural and Spectroscopic Characterization of Metal Complexes

A combination of analytical and spectroscopic techniques is essential to unequivocally determine the structure and bonding characteristics of the metal complexes formed with this compound.

Detailed X-ray Crystallography of Metal-Ligand Coordination Geometries

Illustrative Table of Potential Crystallographic Data This table is an example of how crystallographic data for a hypothetical complex would be presented.

| Parameter | Value for a Hypothetical [M(L)₂Cl₂] Complex |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| M-O Bond Length (Å) | 2.05 - 2.15 |

| M-N Bond Length (Å) | 2.10 - 2.20 |

| O-M-N Bite Angle (°) | ~78 |

Vibrational and Electronic Spectroscopy for Metal-Ligand Bonding Information

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a powerful tool for determining how a ligand binds to a metal ion. Upon complexation of this compound, the following changes in its IR spectrum are expected:

A shift of the carbonyl stretching vibration, ν(C=O), to a lower frequency (wavenumber), which is strong evidence for coordination through the carbonyl oxygen. researchgate.net

Changes in the positions and shapes of the N-H stretching bands, indicating the involvement of the hydrazide nitrogen in coordination. nih.gov

The appearance of new, low-frequency bands that are not present in the free ligand spectrum. These bands can be assigned to metal-oxygen, ν(M-O), and metal-nitrogen, ν(M-N), stretching vibrations, confirming the formation of coordinate bonds. nih.govresearchgate.net

Illustrative Table of Key FT-IR Spectral Bands (cm⁻¹) This table provides example data based on typical values for related hydrazide complexes.

| Compound | ν(N-H) | ν(C=O) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|

| Free Ligand (L) | 3340 - 3250 | ~1660 | - | - |

| Metal Complex [M(L)₂] | ~3200 | ~1620 | ~510 | ~450 |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides valuable information regarding the electronic transitions within the complex, which helps in deducing its coordination geometry. The electronic spectrum of a transition metal complex of this compound would likely display two main types of absorption bands:

Intra-ligand transitions: High-intensity bands, usually in the UV region, corresponding to π → π* and n → π* transitions within the ligand.

d-d transitions: For complexes with d-block metals, weaker absorption bands appear in the visible region. The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex (e.g., octahedral or tetrahedral). semanticscholar.org For instance, octahedral Ni(II) complexes typically show three distinct d-d transition bands. semanticscholar.org

Charge-Transfer transitions: Intense bands that can sometimes obscure the weaker d-d bands, arising from the transfer of electrons between the ligand and the metal (LMCT or MLCT). researchgate.net

Illustrative Table of Electronic Spectra Data This table shows representative electronic transitions for hypothetical octahedral complexes.

| Complex | Absorption Bands (nm) | Assignment | Suggested Geometry |

|---|---|---|---|

| [Co(L)₂Cl₂] | ~590, ~640 | ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₁g(P) | Octahedral |

| [Ni(L)₂Cl₂] | ~395, ~585 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) | Octahedral |

| [Cu(L)₂Cl₂] | ~680 | ²Eg → ²T₂g | Distorted Octahedral |

Magnetic Susceptibility Studies (where applicable)

For complexes containing paramagnetic metal ions (those with unpaired electrons), magnetic susceptibility measurements at room temperature are crucial for elucidating the structure. The effective magnetic moment (μ_eff), calculated in Bohr magnetons (B.M.), helps determine the number of unpaired electrons. semanticscholar.org This information is used to distinguish between different possible geometries and spin states (high-spin vs. low-spin). sapub.org

For example, a Co(II) (d⁷) complex in an octahedral field would have a magnetic moment of approximately 4.7-5.2 B.M., corresponding to three unpaired electrons. sapub.org A Ni(II) (d⁸) complex would be paramagnetic in an octahedral geometry (μ_eff ≈ 2.9-3.4 B.M.) but diamagnetic in a square planar geometry (μ_eff = 0 B.M.). semanticscholar.orgsapub.org These measurements, when combined with electronic spectral data, provide a reliable indication of the coordination environment around the metal ion.

Illustrative Table of Expected Magnetic Moments (μ_eff in B.M.) This table presents typical magnetic moment ranges for common metal ions in different geometries.

| Metal Ion | Geometry | No. of Unpaired e⁻ | Expected μ_eff (B.M.) |

|---|---|---|---|

| Co(II) | Octahedral (High Spin) | 3 | 4.7 - 5.2 |

| Ni(II) | Octahedral | 2 | 2.9 - 3.4 |

| Cu(II) | Any | 1 | 1.7 - 2.2 |

| Mn(II) | Octahedral (High Spin) | 5 | ~5.9 |

Supramolecular Architectures and Polymeric Coordination Compounds

The molecular structure of this compound, with its terminal hydrazide group (-CONHNH2) and secondary amine (-NH-), provides multiple sites for hydrogen bonding. These functional groups are pivotal in the formation of extended supramolecular architectures and coordination polymers. When the ligand coordinates to a metal center, typically as a bidentate chelate through the carbonyl oxygen and the terminal amino nitrogen, the uncoordinated hydrogen atoms on the nitrogen atoms can act as hydrogen-bond donors. at.ua These donor sites, along with potential acceptor sites like counter-anions or solvent molecules, facilitate the self-assembly of individual complex units into higher-dimensional structures.

The formation of these extended networks is driven by non-covalent interactions, primarily hydrogen bonding. mdpi.com For instance, intermolecular N-H···O hydrogen bonds can link mononuclear complex units, creating one-dimensional (1D) chains, two-dimensional (2D) sheets, or even complex three-dimensional (3D) frameworks. researchgate.net The specific dimensionality and topology of the resulting coordination polymer are influenced by several factors:

The Metal Ion: The coordination geometry and preferred coordination number of the metal ion dictate the spatial orientation of the ligands.

Solvent Molecules: Co-crystallized solvent molecules, particularly those capable of hydrogen bonding like water or methanol, can be integrated into the supramolecular structure, further stabilizing the extended lattice. researchgate.net

While specific crystal structures for polymeric compounds of this compound are not extensively detailed in the literature, studies on analogous hydrazide-containing ligands demonstrate their propensity to form such architectures. Hydrazides are well-documented to act as bridging ligands or to facilitate extensive hydrogen-bonding networks that result in polymeric structures. at.ua The interplay between the coordination bonds to the metal center and the directional nature of intermolecular hydrogen bonds is crucial in engineering these complex supramolecular systems.

Theoretical Insights into Metal-Ligand Electronic Structure and Bonding

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and the nature of the metal-ligand bond in complexes of this compound. Density Functional Theory (DFT) is a particularly prominent method used to model the geometry and electronic properties of such coordination compounds. mdpi.comredalyc.orgscielo.org.co

DFT calculations are employed to optimize the molecular geometry of the metal complexes in their ground state, predicting bond lengths and angles that can be correlated with experimental data from X-ray crystallography. redalyc.orgnih.gov Beyond structural prediction, these methods provide a detailed picture of the electron distribution within the complex.

A key aspect of theoretical analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy and composition of these orbitals are fundamental to the chemical reactivity and electronic properties of the complex. orientjchem.orgresearchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated. In these complexes, the HOMO is often localized on the ligand, the metal d-orbitals, or a combination of both, indicating the site of oxidation.

LUMO: Represents the orbital to which an electron is most likely to be accepted. The LUMO is typically centered on the metal ion or the ligand's π-system, identifying the site of reduction.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability. mdpi.com This gap is also related to the electronic transitions observed in UV-Visible spectroscopy. nih.gov

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the reactivity of the complexes, as illustrated in the table below. mdpi.comorientjchem.org

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. A negative value indicates stability. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow between donor and acceptor. |

This table presents conceptual quantum chemical parameters derived from HOMO and LUMO energies, providing insights into the stability and reactivity of metal complexes.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to simulate electronic absorption spectra, allowing for the assignment of observed UV-Vis absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π → π*) transitions. nih.govrsc.org These theoretical studies are invaluable for interpreting experimental results and gaining a deeper understanding of the covalent character and stability of the metal-ligand bond.

Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations of 2 2,6 Dimethylanilino Acetohydrazide Derivatives

In Vitro Biological Activity Studies (Mechanistic Focus)

Derivatives of 2-(2,6-dimethylanilino)acetohydrazide have been the subject of numerous in vitro studies to elucidate their mechanisms of action across various biological targets. These investigations span antimicrobial, antioxidant, enzyme-inhibiting, receptor-modulating, and cytotoxic activities.

Antimicrobial Activity: Investigations into Cellular and Molecular Mechanisms of Action

Research into acetohydrazide derivatives has revealed notable antimicrobial properties. Studies on compounds such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives have been conducted to assess their antibacterial and antifungal capabilities. nih.govnih.gov The primary mechanisms of evaluation involve the agar (B569324) diffusion and tenfold broth dilution methods, which determine the minimum inhibitory concentration (MIC) against a panel of microbial strains. nih.gov These strains often include E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa, among others. nih.gov The activity of these synthetic compounds is frequently benchmarked against established clinical drugs like ceftriaxone. nih.gov

Mechanistically, while the precise molecular targets are still under broad investigation, it is understood that the antimicrobial efficacy is highly dependent on the molecular structure of the derivative. nih.gov For instance, the formation of metal complexes with acetohydrazide derivatives has been shown to enhance antimicrobial activity compared to the ligand alone, suggesting that chelation may facilitate disruption of microbial cellular processes. researchgate.net Docking studies of similar heterocyclic compounds predict that inhibition of essential bacterial enzymes, such as LD-carboxypeptidase, could be a possible mechanism of action. researchgate.net

Antioxidant Mechanisms: Analysis of Radical Scavenging and Redox Properties

The antioxidant potential of acetohydrazide derivatives is a significant area of investigation, with a focus on their ability to scavenge harmful free radicals. The primary mechanism assessed is radical scavenging, evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical tests. mdpi.com

Studies on various hydrazide derivatives consistently show a strong correlation between their chemical structure and antioxidant capacity. A key mechanistic finding is that the number and position of hydroxyl groups on the aromatic rings of the molecule are critical determinants of its radical scavenging efficiency. researchgate.net Compounds with multiple hydroxyl groups, particularly those in ortho or para positions, often exhibit the most potent antioxidant effects. researchgate.net This is attributed to their ability to readily donate a hydrogen atom to a radical, thereby stabilizing it. The resulting radical on the antioxidant molecule is often stabilized by resonance.

Computational and quantum chemistry calculations have further illuminated these mechanisms, providing insights into the thermodynamics and kinetics of the scavenging process. mdpi.com Such studies help to predict the most likely mechanism of action, whether it be hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or another pathway. These theoretical models, combined with experimental data, confirm that specific derivatives can be highly effective hydroxyl radical (HO•) scavengers, with activity comparable to well-known antioxidants like Trolox and ascorbic acid. mdpi.com

Table 1: Antioxidant Activity of Selected Hydrazide Derivatives

| Compound Type | Assay | Key Mechanistic Finding | Relative Activity |

|---|---|---|---|

| Dihydropyrazole-carbohydrazide derivatives | DPPH | Radical scavenging via H-atom or electron donation. | Activity similar to ascorbic acid, with over 75% scavenging at 100 µM. mdpi.com |

| Hydroxydaidzein derivatives | DPPH, Superoxide, Nitric Oxide Scavenging | Increased number of phenolic hydroxy groups significantly enhances radical scavenging ability. researchgate.net | Greatly improved capacity compared to the parent compound, daidzein. researchgate.net |

| 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govthiazine derivatives | DPPH | Structure-dependent radical scavenging. | Moderate level of antiradical activity. biopolymers.org.ua |

Enzyme Inhibition Studies: Specificity and Kinetic Analysis

Derivatives based on the this compound scaffold have been explored as inhibitors of various enzymes implicated in disease. Kinetic analyses are crucial in these studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed) and the potency of the compounds, often expressed as an IC50 or Ki value. mdpi.comembrapa.brresearchgate.net

One significant target is topoisomerase II, an enzyme vital for DNA replication and a common target for anticancer drugs. Certain imidazacridine derivatives have been shown to inhibit this enzyme, contributing to their cytotoxic effects. nih.gov Another area of focus is the inhibition of histone deacetylase 6 (HDAC6), a target in breast cancer therapy. Dihydropyrazole-carbohydrazide derivatives have been specifically designed and shown to inhibit human HDAC6 in a dose-dependent manner. mdpi.com Kinetic studies, including Michaelis-Menten analysis, are employed to understand how these compounds interact with the enzyme's active site and to differentiate between various inhibition models. nih.gov

In Vitro Cytotoxicity at the Cellular Level: Mechanisms of Growth Inhibition and Apoptosis Induction in Cell Lines (e.g., cancer cell lines)

A significant body of research has focused on the cytotoxic effects of acetohydrazide derivatives against various human cancer cell lines, including those from breast, leukemia, lymphoma, colon, and prostate cancers. nih.govnih.govresearchgate.net The primary mechanism of cytotoxicity is often the induction of apoptosis, or programmed cell death. nih.govmdpi.com

Mechanistic studies have revealed that these compounds can trigger apoptosis through multiple cellular pathways. A common pathway is the intrinsic or mitochondrial pathway of apoptosis. mdpi.com This is evidenced by:

Generation of Reactive Oxygen Species (ROS): Treatment with these compounds can lead to an increase in intracellular ROS, which acts as a trigger for apoptosis. mdpi.com

Disruption of Mitochondrial Membrane Potential: The accumulation of ROS can lead to the depolarization of the mitochondrial membrane, a key event in the apoptotic cascade. mdpi.com